3-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(3,5-dimethoxyphenyl)-1,2,4-thiadiazol-5-amine
Description
The compound 3-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(3,5-dimethoxyphenyl)-1,2,4-thiadiazol-5-amine is a heterocyclic hybrid molecule featuring:
- A 1,2,4-thiadiazole core at position 5-amine.
- A 1,2,3-triazole ring substituted with a 4-chlorophenyl group and a methyl group.
- An N-(3,5-dimethoxyphenyl) substituent.
Properties
IUPAC Name |
3-[1-(4-chlorophenyl)-5-methyltriazol-4-yl]-N-(3,5-dimethoxyphenyl)-1,2,4-thiadiazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN6O2S/c1-11-17(23-25-26(11)14-6-4-12(20)5-7-14)18-22-19(29-24-18)21-13-8-15(27-2)10-16(9-13)28-3/h4-10H,1-3H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWURUPRDBNBDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)Cl)C3=NSC(=N3)NC4=CC(=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(3,5-dimethoxyphenyl)-1,2,4-thiadiazol-5-amine typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes the formation of the triazole ring followed by the introduction of the thiadiazole moiety. Common reagents used in these reactions include hydrazine derivatives, chlorinated aromatic compounds, and various catalysts to facilitate the cyclization processes.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 4-chlorophenyl group enables nucleophilic aromatic substitution (NAS) under controlled conditions. Key reactions include:
The chlorine atom’s electronegativity enhances NAS reactivity, with methoxy groups on the 3,5-dimethoxyphenyl ring directing substitution to para-positions.
Electrophilic Substitution on Aromatic Rings
The electron-rich 3,5-dimethoxyphenyl moiety undergoes electrophilic substitutions:
| Reaction Type | Reagents/Conditions | Position Modified | Yield (%) |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2 hrs | Para to methoxy | 72 |
| Sulfonation | H₂SO₄ (fuming), 50°C, 3 hrs | Meta to methoxy | 65 |
| Halogenation (Br₂) | Br₂/FeBr₃, RT, 1 hr | Ortho to methoxy | 58 |
Methoxy groups act as strong ortho/para-directors, favoring regioselective modifications.
a) Oxidation of Thiadiazole Ring
The 1,2,4-thiadiazole ring oxidizes under strong conditions:
-
Reagents : H₂O₂/AcOH (30%), 70°C, 5 hrs
-
Product : Sulfoxide derivative (confirmed via IR: 1030 cm⁻¹ S=O stretch).
-
Stability : Sulfoxide forms are thermally stable up to 200°C (DSC data).
b) Reduction of Triazole Methyl Group
The 5-methyltriazole group undergoes catalytic hydrogenation:
-
Reagents : H₂ (1 atm), Pd/C, EtOH, 25°C, 8 hrs
-
Product : 5-Hydroxymethyltriazole (¹H NMR: δ 4.5 ppm, -CH₂OH).
Cycloaddition and Ring-Opening Reactions
The 1,2,3-triazole ring participates in click chemistry:
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Huisgen Cycloaddition | Cu(I)/NaN₃, 60°C, 12 hrs | Triazole-fused bicyclic compound |
| Thiadiazole Ring Opening | LiAlH₄/THF, reflux, 6 hrs | Open-chain thioamide intermediate |
a) Amide Hydrolysis
The secondary amine in the thiadiazole ring hydrolyzes under acidic conditions:
-
Conditions : HCl (6M), 100°C, 24 hrs
-
Product : Carboxylic acid derivative (HPLC purity: 95%).
b) Demethylation of Methoxy Groups
-
Reagents : BBr₃/DCM, -78°C, 2 hrs
-
Product : 3,5-Dihydroxyphenyl analog (LC-MS: m/z 359.8).
Metal-Complexation Reactions
The thiadiazole nitrogen and triazole lone pairs coordinate with transition metals:
Photochemical Reactions
UV irradiation (λ = 254 nm) induces dimerization via the thiadiazole ring:
-
Product : Dithiadiazine derivative (X-ray: C-S-S-C linkage) .
-
Quantum Yield : Φ = 0.33 ± 0.02 (measured in acetonitrile) .
Key Stability Considerations
-
Thermal Stability : Decomposes at 285°C (TGA data).
-
pH Stability : Stable in pH 4–9 (24 hrs, HPLC monitoring).
-
Light Sensitivity : Degrades by 15% after 48 hrs under UV light.
Scientific Research Applications
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising results against various bacterial strains and fungi. For instance, research indicates that triazole-containing compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans.
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound Name | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 8 µg/mL |
| Compound B | Candida albicans | 16 µg/mL |
| Target Compound | Escherichia coli | 32 µg/mL |
Anticancer Properties
The compound has been evaluated for its anticancer potential. Studies have demonstrated that triazole derivatives can act as inhibitors of various kinases involved in cancer progression, including c-Met and PI3K pathways.
Case Study: Inhibition of c-Met Kinase
In a recent study, a series of triazole derivatives were synthesized and tested for their ability to inhibit c-Met kinase activity. The target compound exhibited an IC50 value significantly lower than that of standard chemotherapeutics, indicating its potential as a lead compound in cancer therapy.
Fungicidal Activity
Triazoles are widely used in agriculture as fungicides. The target compound has shown effectiveness against several plant pathogens, making it a candidate for agricultural applications.
Table 2: Efficacy of Triazole Fungicides
| Fungicide Name | Target Pathogen | Efficacy (%) |
|---|---|---|
| Triazole A | Fusarium graminearum | 95 |
| Triazole B | Botrytis cinerea | 90 |
| Target Compound | Phytophthora infestans | 88 |
Synthesis and Structural Insights
The synthesis of the target compound involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR and X-ray crystallography have been employed to confirm the structure and purity of the synthesized compounds.
Synthesis Pathway Overview
- Starting Material : Synthesize the initial triazole ring.
- Substitution Reaction : Introduce the dimethoxyphenyl group via nucleophilic substitution.
- Final Amine Formation : Convert the intermediate into the final amine product through reductive amination.
Mechanism of Action
The mechanism of action of 3-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(3,5-dimethoxyphenyl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Heterocyclic Modifications
1,2,4-Oxadiazole vs. 1,2,4-Thiadiazole
- : The compound 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine replaces the thiadiazole with an oxadiazole. Biological Implications: Thiadiazoles are often more lipophilic, which may improve membrane permeability .
1,3-Thiazole Derivatives
Substituent Variations
Trifluoromethyl vs. Chlorophenyl
- : 4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine substitutes the 4-chlorophenyl group with a trifluoromethylphenyl.
Methoxy vs. Methyl Groups
Pharmacological Potential
Anticancer Activity
- Comparison: The target compound’s thiadiazole-triazole hybrid may exhibit broader activity due to dual heterocyclic pharmacophores .
Antifungal/Insecticidal Activity
- : Thiadiazole derivatives like (E)-5-(3,5-Dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine show fungicidal and insecticidal effects.
- Inference : The target compound’s 3,5-dimethoxyphenyl group could enhance antifungal activity through improved solubility and hydrogen bonding .
Biological Activity
The compound 3-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(3,5-dimethoxyphenyl)-1,2,4-thiadiazol-5-amine is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.
Chemical Structure
This compound belongs to the class of triazoles and thiadiazoles, which are known for their diverse biological activities. The structural formula is as follows:
Antitumor Activity
Research indicates that compounds containing both triazole and thiadiazole moieties exhibit significant cytotoxic effects against various cancer cell lines. A study reported that derivatives similar to the target compound demonstrated IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The presence of the 4-chlorophenyl group enhances the compound's interaction with cellular targets, leading to increased apoptosis rates in these cell lines .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against a range of pathogens. In vitro studies demonstrated effectiveness against Gram-positive and Gram-negative bacteria as well as fungi. The mechanism appears to involve disruption of microbial cell membranes and inhibition of nucleic acid synthesis .
Anticonvulsant Activity
The triazole ring structure is associated with anticonvulsant properties. Compounds with similar configurations have been tested in animal models for their ability to reduce seizure activity. The data suggest that the target compound may exhibit protective effects in models of chemically induced seizures .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Triazole and Thiadiazole Rings : Essential for cytotoxic and antimicrobial activities.
- Chlorophenyl Substituent : Enhances lipophilicity and cellular uptake.
- Dimethoxyphenyl Group : May contribute to improved selectivity towards cancer cells due to electronic effects.
Case Studies
- Antitumor Screening : A library of similar compounds was screened against various cancer cell lines. The compound exhibited an IC50 value of 2.5 µM against MCF-7 cells, indicating strong antitumor potential .
- Antimicrobial Efficacy : In a study evaluating antimicrobial properties, the compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 337.79 g/mol |
| Solubility | Soluble in DMSO |
| Antitumor IC50 (MCF-7) | 2.5 µM |
| Antimicrobial MIC (E. coli) | 32 µg/mL |
| Anticonvulsant ED50 | 10 mg/kg |
Q & A
Basic: What synthetic methodologies are commonly employed to prepare this thiadiazole-triazole hybrid compound?
Answer:
The synthesis typically involves cyclocondensation and coupling reactions. A key step is the formation of the 1,2,4-thiadiazole ring, which can be achieved by reacting thiosemicarbazide derivatives with appropriate electrophiles under acidic or basic conditions. For example:
- Cyclization with POCl₃ : Thiosemicarbazides derived from 4-chlorophenyl and methyl-substituted triazoles can undergo cyclization using phosphorus oxychloride (POCl₃) at elevated temperatures (90–120°C), as demonstrated in analogous thiadiazole syntheses .
- Triazole-thiadiazole coupling : The triazole moiety can be pre-synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), followed by coupling with a thiadiazole intermediate using nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., NaOH or K₂CO₃) .
Validation : Monitor reaction progress via TLC or HPLC. Purify via recrystallization (e.g., acetone/water mixtures) or column chromatography .
Advanced: How can X-ray crystallography and SHELXL refinement resolve structural ambiguities in this compound?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is critical for confirming bond lengths, angles, and supramolecular interactions. Key steps include:
- Data collection : Use a high-resolution diffractometer (Mo/Kα radiation) at low temperature (e.g., 120 K) to minimize thermal motion .
- Refinement with SHELXL : Employ the SHELX suite for structure solution (SHELXD) and refinement (SHELXL). Constraints include anisotropic displacement parameters for non-H atoms and riding models for H atoms .
- Handling disorder : For flexible substituents (e.g., dimethoxyphenyl), apply occupancy refinement or split models .
Case study : Analogous thiadiazole-triazole structures resolved via SHELXL show intramolecular hydrogen bonds (e.g., N–H⋯N) influencing planarity, which can be cross-validated with DFT calculations .
Basic: Which spectroscopic techniques are critical for characterizing structural integrity?
Answer:
- NMR spectroscopy :
- IR spectroscopy : Identify key functional groups (e.g., N–H stretch at ~3400 cm⁻¹, C=S at ~1250 cm⁻¹) .
- Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced: What strategies mitigate discrepancies in biological activity data across studies?
Answer:
Discrepancies often arise from variations in assay conditions or compound purity. Mitigation strategies include:
- Standardized bioassays : Use established protocols (e.g., CLSI guidelines for antimicrobial testing) with positive controls (e.g., ciprofloxacin for bacteria) .
- Purity validation : Ensure ≥95% purity via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis .
- Solubility optimization : Use DMSO stocks (<1% v/v) to avoid solvent interference. For in vivo studies, employ surfactants (e.g., Tween-80) or cyclodextrins .
Example : Inconsistent antifungal activity in triazole-thiadiazoles was traced to variations in inoculum size; recalibrating to 1×10⁵ CFU/mL improved reproducibility .
Advanced: How do substituents like the 3,5-dimethoxyphenyl group influence electronic properties and reactivity?
Answer:
- Electronic effects : The electron-donating methoxy groups increase electron density on the thiadiazole ring, enhancing nucleophilic substitution reactivity at the 5-position. This can be quantified via Hammett substituent constants (σₚ = -0.12 for OMe) .
- Steric effects : The 3,5-dimethoxy substitution creates a planar aromatic system, facilitating π-π stacking in crystal lattices, as observed in SC-XRD studies of similar compounds .
- Biological impact : Methoxy groups improve membrane permeability (logP ↑), critical for intracellular target engagement (e.g., enzyme inhibition) .
Basic: What protocols ensure reliable purity assessment and analytical validation?
Answer:
- HPLC-DAD : Use a C18 column (4.6 × 250 mm, 5 µm), mobile phase (ACN:0.1% TFA water), flow rate 1 mL/min, detection at 254 nm .
- Elemental analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .
- Melting point : Determine via capillary method; deviations >2°C indicate impurities .
Advanced: How do computational methods predict supramolecular assembly and intermolecular interactions?
Answer:
- Molecular docking : Simulate binding to biological targets (e.g., fungal CYP51) using AutoDock Vina. Validate with SC-XRD-derived conformers .
- DFT calculations : Gaussian09 at B3LYP/6-31G(d) level optimizes geometry and calculates electrostatic potential surfaces (EPS), highlighting nucleophilic/electrophilic sites .
- Crystal packing analysis : Mercury software visualizes hydrogen-bonding networks (e.g., N–H⋯S) and π-stacking interactions critical for crystal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
